2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its complex structure, which includes two 5-methylfuran groups and a phenyl group attached to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran typically involves the dimerization of 5-methylfurfuryl alcohol. One method involves the use of a catalyst-free approach, where 5-methylfurfuryl alcohol is reacted in the presence of water and air to yield bis(5-methylfuran-2-yl)methane derivatives . Another method employs catalytic dimerization using a solid acidic nanohybrid catalyst . The reaction conditions for these methods vary, with the catalyst-free method being more environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The catalyst-free method is particularly advantageous for large-scale production due to its simplicity and lower environmental impact. The use of solid acidic nanohybrid catalysts can also be optimized for industrial applications, ensuring high yields and efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Furanic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated furans.
Scientific Research Applications
2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of biodiesel precursors and other renewable chemicals.
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran involves its interaction with specific molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, including hydrogenation and dehydrogenation. The hydrogenation of the aldehyde group is a rate-determining step in its reactions . The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is unique due to the presence of both 5-methylfuran and phenyl groups attached to the central furan ring
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-5-phenylfuran |
InChI |
InChI=1S/C21H18O3/c1-14-8-10-18(22-14)21(19-11-9-15(2)23-19)20-13-12-17(24-20)16-6-4-3-5-7-16/h3-13,21H,1-2H3 |
InChI Key |
RSTRPAREOJRQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.